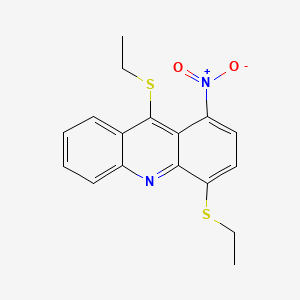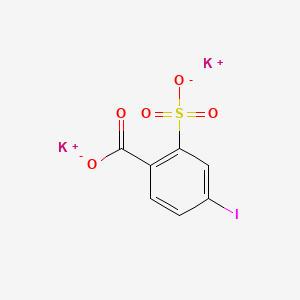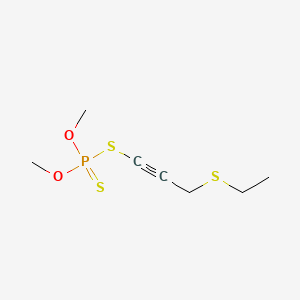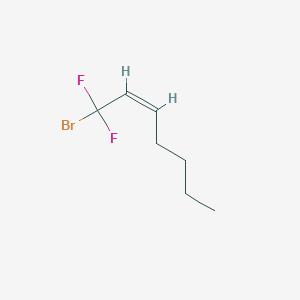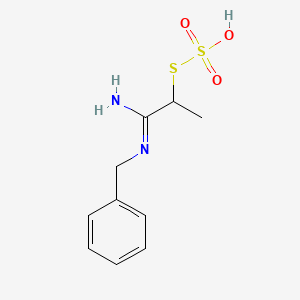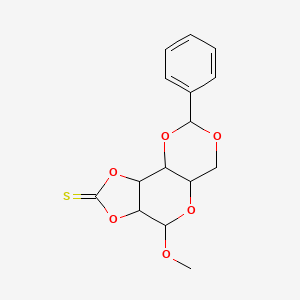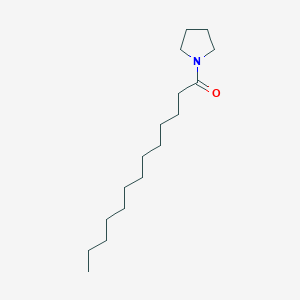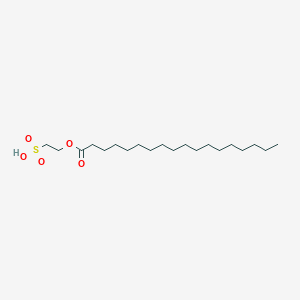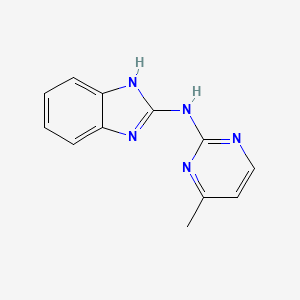
pentyl N-(3-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 222632: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of molecules that are studied for their potential therapeutic and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of NSC 222632 typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: : In an industrial setting, the production of NSC 222632 may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: : NSC 222632 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts that promote the desired chemical changes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize NSC 222632 under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed to reduce NSC 222632.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides in the presence of a catalyst.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
NSC 222632 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which NSC 222632 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
NSC 706744: Another compound in the same class, known for its anticancer properties.
NSC 725776 (Indimitecan): A related compound with potential therapeutic applications.
NSC 724998 (Indotecan): Similar in structure and function, also studied for its anticancer activity.
Uniqueness: : NSC 222632 stands out due to its specific chemical structure and the unique set of reactions it can undergo
Propiedades
Número CAS |
19962-07-3 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
pentyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-8-16-12(15)13-10-6-5-7-11(14)9-10/h5-7,9,14H,2-4,8H2,1H3,(H,13,15) |
Clave InChI |
NXXISUVIEGDNDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)NC1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



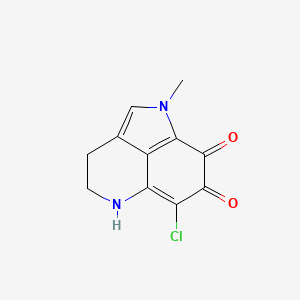
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
